An In-depth Technical Guide to 1-Bromo-4-tert-butylcyclohexane
An In-depth Technical Guide to 1-Bromo-4-tert-butylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 1-bromo-4-tert-butylcyclohexane, a key cycloalkane derivative utilized in organic synthesis and medicinal chemistry. This document details its chemical and physical characteristics, conformational analysis, synthesis, and spectroscopic behavior, with a focus on providing practical information for laboratory applications.
Chemical and Physical Properties
1-Bromo-4-tert-butylcyclohexane exists as two diastereomers: cis-1-bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-butylcyclohexane. The presence of the bulky tert-butyl group significantly influences the conformational equilibrium and, consequently, the physical and chemical properties of these isomers.
Table 1: General and Physical Properties of 1-Bromo-4-tert-butylcyclohexane Isomers
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉Br | [1] |
| Molecular Weight | 219.16 g/mol | [1] |
| CAS Number (Mixture) | 7080-86-6 | [2] |
| CAS Number (cis) | 5009-36-9 | [2] |
| CAS Number (trans) | 5009-37-0 | [2] |
| Boiling Point | approx. 108-110 °C at 15 mmHg | |
| Density | ~1.13 g/cm³ | |
| Refractive Index | ~1.49 |
Note: Experimental values for boiling point, density, and refractive index can vary slightly between the cis and trans isomers and are often reported for the mixture.
Conformational Analysis
The conformational preference of the substituents on the cyclohexane (B81311) ring is a defining characteristic of 1-bromo-4-tert-butylcyclohexane. The tert-butyl group, due to its large steric bulk, has a very strong preference for the equatorial position to minimize 1,3-diaxial interactions. This effectively "locks" the conformation of the cyclohexane ring.
The relative energies of axial and equatorial substituents are quantified by their A-values (conformational free energy difference).
Table 2: A-Values for Substituents
| Substituent | A-value (kcal/mol) |
| Bromine (-Br) | ~0.4-0.6 |
| tert-Butyl (-C(CH₃)₃) | ~5.0 |
This significant difference in A-values dictates the predominant chair conformation for both the cis and trans isomers.
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cis-1-Bromo-4-tert-butylcyclohexane : To maintain a cis-1,4 relationship with the equatorial tert-butyl group, the bromine atom is forced into the axial position.
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trans-1-Bromo-4-tert-butylcyclohexane : In the trans isomer, both the tert-butyl group and the bromine atom can occupy equatorial positions, which is the more stable conformation.
Conformational preferences of cis- and trans-1-bromo-4-tert-butylcyclohexane.
This conformational locking has profound implications for the reactivity of the isomers, particularly in elimination reactions where a specific stereochemical arrangement of the leaving group and a proton is required.
Synthesis and Experimental Protocols
The synthesis of 1-bromo-4-tert-butylcyclohexane isomers typically starts from the corresponding cis- or trans-4-tert-butylcyclohexanol. The stereochemistry of the starting alcohol and the choice of brominating agent can influence the stereochemical outcome of the product.
Synthesis of trans-1-Bromo-4-tert-butylcyclohexane
The trans isomer is often prepared from cis-4-tert-butylcyclohexanol via an SN2-type reaction, which proceeds with inversion of stereochemistry.
Experimental Protocol: Synthesis of trans-1-Bromo-4-tert-butylcyclohexane from cis-4-tert-butylcyclohexanol using PBr₃
Workflow for the synthesis of the trans isomer.
Materials:
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cis-4-tert-butylcyclohexanol
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Phosphorus tribromide (PBr₃)
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Anhydrous diethyl ether
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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Dissolve cis-4-tert-butylcyclohexanol in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Cool the flask in an ice bath to 0 °C.
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Slowly add phosphorus tribromide (approximately 0.33 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Carefully pour the reaction mixture over crushed ice and transfer to a separatory funnel.
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Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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The crude product can be purified by vacuum distillation or column chromatography.
Synthesis of cis-1-Bromo-4-tert-butylcyclohexane
The cis isomer can be prepared from trans-4-tert-butylcyclohexanol, again proceeding through an inversion of stereochemistry.
Experimental Protocol: Synthesis of cis-1-Bromo-4-tert-butylcyclohexane from trans-4-tert-butylcyclohexanol using HBr
Workflow for the synthesis of the cis isomer.
Materials:
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trans-4-tert-butylcyclohexanol
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48% aqueous hydrobromic acid (HBr)
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Diethyl ether
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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Combine trans-4-tert-butylcyclohexanol with an excess of 48% aqueous hydrobromic acid in a round-bottom flask equipped with a reflux condenser.
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Heat the mixture to reflux and maintain for 4-6 hours.
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Cool the reaction mixture to room temperature and add diethyl ether.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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The crude product can be purified by vacuum distillation or column chromatography.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of 1-bromo-4-tert-butylcyclohexane due to the different chemical environments of the protons and carbons in the axial versus equatorial positions.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Isomer | Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| cis | C-H (axial, with Br) | ~4.3 (broad multiplet) | ~55 |
| C-(CH₃)₃ | ~0.85 (singlet) | ~32 (quaternary C), ~27 (CH₃) | |
| Cyclohexyl CH₂ | 1.0 - 2.2 (multiplets) | ~25, ~35 | |
| trans | C-H (equatorial, with Br) | ~3.7 (narrow multiplet) | ~60 |
| C-(CH₃)₃ | ~0.86 (singlet) | ~32 (quaternary C), ~27 (CH₃) | |
| Cyclohexyl CH₂ | 1.0 - 2.2 (multiplets) | ~26, ~36 |
Note: The chemical shift of the proton on the carbon bearing the bromine (C1) is a key diagnostic feature. The axial proton in the cis isomer typically appears further downfield and as a broader multiplet compared to the equatorial proton in the trans isomer.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of 1-bromo-4-tert-butylcyclohexane will show a characteristic isotopic pattern for the molecular ion due to the presence of the two naturally abundant isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.
Table 4: Predicted Major Fragments in the Mass Spectrum of 1-Bromo-4-tert-butylcyclohexane
| m/z | Ion/Fragment | Notes |
| 218/220 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 139 | [M - Br]⁺ | Loss of a bromine radical. |
| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation, often a very stable and abundant fragment. |
The fragmentation pattern will also likely show peaks corresponding to the loss of portions of the cyclohexane ring.
Safety, Handling, and Storage
1-Bromo-4-tert-butylcyclohexane is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
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Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes.
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Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
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Disposal : Dispose of in accordance with local, state, and federal regulations for hazardous waste.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
